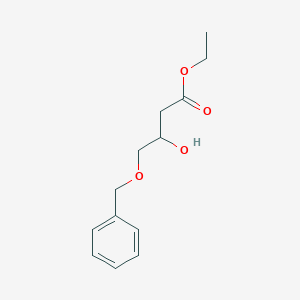

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate

Description

BenchChem offers high-quality Ethyl (R)-4-benzyloxy-3-hydroxybutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (R)-4-benzyloxy-3-hydroxybutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (3R)-3-hydroxy-4-phenylmethoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHGAAZSPNXMCQ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (R)-4-benzyloxy-3-hydroxybutyrate: A Key Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate (CAS 106058-91-7) is a valuable chiral intermediate in the synthesis of complex pharmaceutical molecules. Its stereodefined structure, featuring a hydroxyl group and a protected primary alcohol, makes it an essential precursor for constructing the side chains of several blockbuster drugs, including statins. This technical guide provides a comprehensive overview of the properties, synthesis, analysis, and applications of this versatile building block, offering insights for researchers and drug development professionals.

Introduction: The Significance of Chirality in Drug Development

In the pharmaceutical industry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs to enhance efficacy and minimize adverse effects. This has driven the demand for enantiomerically pure chiral building blocks, such as Ethyl (R)-4-benzyloxy-3-hydroxybutyrate, which serve as foundational components in the asymmetric synthesis of active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a chiral building block is fundamental to its effective use in synthesis. While specific experimental data for Ethyl (R)-4-benzyloxy-3-hydroxybutyrate is not extensively reported in readily available literature, data for analogous compounds can provide valuable estimations.

Table 1: Physicochemical Properties of Ethyl (R)-4-benzyloxy-3-hydroxybutyrate and Related Analogues

| Property | Ethyl (R)-4-benzyloxy-3-hydroxybutyrate | Ethyl (R)-(-)-3-hydroxybutyrate[1] | Ethyl 3-hydroxybutyrate (racemic)[][3][4] |

| CAS Number | 106058-91-7[5][6] | 24915-95-5[1] | 5405-41-4[3][4] |

| Molecular Formula | C₁₃H₁₈O₄[5][6] | C₆H₁₂O₃ | C₆H₁₂O₃ |

| Molecular Weight | 238.28 g/mol [5][6] | 132.16 g/mol | 132.16 g/mol [3] |

| Boiling Point | Data not available | 75-76 °C / 12 mmHg | 170 °C (lit.)[3] |

| Density | Data not available | 1.017 g/mL at 25 °C (lit.) | 1.017 g/mL at 25 °C (lit.)[3] |

| Optical Rotation | Data not available | [α]₂₀/D -46° (c=1 in chloroform) | Not applicable |

| Refractive Index | Data not available | n₂₀/D 1.42 (lit.) | n₂₀/D 1.42 (lit.)[3] |

Spectroscopic Characterization:

Spectroscopic analysis is crucial for confirming the identity and purity of Ethyl (R)-4-benzyloxy-3-hydroxybutyrate. While a dedicated spectrum for this specific molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), the benzyloxy group (a singlet for the benzylic protons and multiplets for the aromatic protons), and the protons of the butyrate backbone, including a multiplet for the proton attached to the chiral center bearing the hydroxyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, the carbon bearing the hydroxyl group, and the remaining carbons of the ethyl and butyrate chains.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band corresponding to the O-H stretch of the hydroxyl group, a strong absorption for the C=O stretch of the ester, and C-O stretching bands. Aromatic C-H stretching and bending vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and cleavage of the benzylic ether.

Synthesis and Purification

The synthesis of enantiomerically pure Ethyl (R)-4-benzyloxy-3-hydroxybutyrate typically involves asymmetric reduction of a corresponding β-keto ester. Biocatalytic methods employing stereoselective enzymes are often favored for their high enantioselectivity and mild reaction conditions.

General Asymmetric Synthesis Strategy

A common approach involves the enzymatic reduction of ethyl 4-benzyloxy-3-oxobutanoate. This strategy leverages the high stereoselectivity of certain reductases to produce the desired (R)-enantiomer with high enantiomeric excess.

Caption: Asymmetric synthesis of Ethyl (R)-4-benzyloxy-3-hydroxybutyrate.

Exemplary Laboratory-Scale Synthesis Protocol

The following protocol is a generalized procedure based on established methods for the asymmetric reduction of β-keto esters.[7][8][9]

Materials:

-

Ethyl 4-benzyloxy-3-oxobutanoate

-

Stereoselective carbonyl reductase (e.g., from Burkholderia gladioli)[7][8][9]

-

NADPH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)[7][8][9]

-

Phosphate buffer

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5).

-

Enzyme and Cofactor Addition: Add the stereoselective reductase and NADPH (or the components of the cofactor regeneration system).

-

Substrate Addition: Slowly add the substrate, ethyl 4-benzyloxy-3-oxobutanoate, to the reaction mixture. The substrate may be added in batches or via a syringe pump to maintain a low concentration and avoid enzyme inhibition.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the conversion and enantiomeric excess.

-

Work-up: Once the reaction is complete, quench the reaction and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure Ethyl (R)-4-benzyloxy-3-hydroxybutyrate.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of Ethyl (R)-4-benzyloxy-3-hydroxybutyrate is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chiral Chromatography

Chiral HPLC and chiral GC are the primary methods for determining the enantiomeric purity (enantiomeric excess, ee) of the final product.

Sources

- 1. caymanchem.com [caymanchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Butanoic acid, 3-hydroxy-, ethyl ester [webbook.nist.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Ethyl (R)-4-benzyloxy-3-hydroxybutyrate. CAS#: 106058-91-7 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-4-Benzyloxy-3-hydroxybutanoic acid ethyl ester: A Chiral Building Block in Modern Synthesis

This guide provides an in-depth technical overview of (R)-4-Benzyloxy-3-hydroxybutanoic acid ethyl ester, a valuable chiral building block in pharmaceutical and chemical synthesis. We will delve into its chemical identity, physicochemical properties, synthesis strategies, and key applications, offering insights from a Senior Application Scientist's perspective to researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

(R)-4-Benzyloxy-3-hydroxybutanoic acid ethyl ester is a chiral molecule widely utilized for its versatile functionality. Establishing a clear understanding of its various identifiers is the first step in any research or development endeavor.

Primary Name: (R)-4-Benzyloxy-3-hydroxybutanoic acid ethyl ester

Synonyms: A compound's various names often reflect its structural features or historical context. Key synonyms include:

-

Ethyl (R)-4-(benzyloxy)-3-hydroxybutanoate

-

Butanoic acid, 3-hydroxy-4-(phenylmethoxy)-, ethyl ester, (3R)-[1]

Chemical Identifiers: For unambiguous identification in databases and regulatory documents, the following identifiers are crucial:

Physicochemical Properties: A Data-Driven Overview

Understanding the physical and chemical properties of a compound is paramount for its effective use in synthesis, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C13H18O4 | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Appearance | Varies; often an oil | Inferred from similar structures |

| Boiling Point | Not readily available; high boiling point expected | Inferred from structure |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol) | Inferred from structure |

| Stability | Stable under standard conditions; sensitive to strong acids/bases and high temperatures | General chemical principles |

Insight from the Field: The benzyloxy group provides stability and is a common protecting group in organic synthesis. However, it can be sensitive to catalytic hydrogenation, which is a key consideration when planning subsequent synthetic steps.

Synthesis Strategies: The Art of Asymmetric Induction

The synthesis of enantiomerically pure compounds like (R)-4-Benzyloxy-3-hydroxybutanoic acid ethyl ester is a cornerstone of modern pharmaceutical development. The primary route to this molecule involves the asymmetric reduction of its corresponding ketoester, ethyl 4-(benzyloxy)-3-oxobutanoate.

Precursor Synthesis: Ethyl 4-(benzyloxy)-3-oxobutanoate

The precursor, ethyl 4-(benzyloxy)-3-oxobutanoate, is a critical starting material.[2] Its synthesis is a foundational step, and its purity directly impacts the success of the subsequent asymmetric reduction.

Asymmetric Reduction: The Key to Chirality

The stereoselective reduction of the ketone in ethyl 4-(benzyloxy)-3-oxobutanoate is the pivotal step that introduces the desired (R)-chirality at the C3 position. Both enzymatic and chemical methods are employed.

Workflow for Asymmetric Synthesis:

Caption: Applications of (R)-4-Benzyloxy-3-hydroxybutanoic acid ethyl ester.

Experimental Protocols: A Practical Guide

The following is a representative, generalized protocol for the enzymatic reduction. Specific conditions may vary based on the enzyme and substrate concentration.

Protocol: Enzymatic Reduction of Ethyl 4-(benzyloxy)-3-oxobutanoate

-

Enzyme Preparation: Prepare a solution of the selected carbonyl reductase in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Cofactor Regeneration System: Add a cofactor (e.g., NADPH or NADH) and a regeneration system (e.g., glucose and glucose dehydrogenase) to the enzyme solution.

-

Trustworthiness Check: The cofactor regeneration system is crucial for making the process economically viable on a larger scale by continuously recycling the expensive cofactor.

-

-

Reaction Setup: In a temperature-controlled reactor, dissolve the substrate, ethyl 4-(benzyloxy)-3-oxobutanoate, in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the enzyme/cofactor solution.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion of the starting material and the enantiomeric excess of the product.

-

Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure (R)-4-Benzyloxy-3-hydroxybutanoic acid ethyl ester.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and chiral HPLC or GC to verify the enantiomeric purity.

Conclusion

(R)-4-Benzyloxy-3-hydroxybutanoic acid ethyl ester is a testament to the power of asymmetric synthesis. Its availability and versatility have made it an indispensable tool for chemists in the pharmaceutical and related industries. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for leveraging its full potential in the development of novel and impactful molecules.

References

-

Organic Syntheses. Butanoic acid, 3-hydroxy-, ethyl ester, (S). Available from: [Link]

-

Sunway Pharm Ltd. Chiral Building Blocks. Available from: [Link]

-

Biotechnology and Bioengineering. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Available from: [Link]

-

Enzymaster. Ethyl (R)-3-hydroxybutyrate. Available from: [Link]

-

BMC Biotechnology. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Available from: [Link]

-

ResearchGate. NOTE Facile and Efficient Synthesis of (R)-4-(Benzyloxy)-3-methylbutanenitrile: Toward Developing a Versatile Chiral Building Block. Available from: [Link]

-

PubChem. Ethyl 4-(benzyloxy)-3-oxobutanoate. Available from: [Link]

-

Sumitomo Chemical Co., Ltd. Process Development of a Key Building Block for Anti-AIDS Drugs by Organocatalyzed Enantioselective Direct Cross-Aldol Reaction. Available from: [Link]

Sources

Methodological & Application

Application Note: Chemoselective Reduction of Ethyl (R)-4-benzyloxy-3-hydroxybutyrate to 1,3-Diols

[1]

Abstract & Strategic Significance

The conversion of ethyl (R)-4-benzyloxy-3-hydroxybutyrate to (R)-4-(benzyloxy)butane-1,3-diol is a pivotal transformation in the synthesis of HMG-CoA reductase inhibitors (statins) and various polyketide natural products.[1] This application note details the optimization of reduction conditions, focusing on chemoselectivity (preserving the benzyl ether) and stereochemical integrity (preventing racemization at the C3 position).

While Lithium Aluminum Hydride (LAH) is a traditional choice, this guide prioritizes Lithium Borohydride (LiBH₄) and the Sodium Borohydride/Calcium Chloride (NaBH₄/CaCl₂) system.[2] These methods offer superior safety profiles and reaction control for scale-up applications compared to LAH.[1][2]

Mechanistic Insight: Chelation-Controlled Reduction

The reduction of

The "Directed Hydride" Effect

In non-polar or weakly polar solvents (THF, Et₂O), the metal cation (Li⁺ or Ca²⁺) coordinates simultaneously with the carbonyl oxygen and the deprotonated

-

Why this matters: This coordination locks the conformation, minimizing steric clash and often enhancing the reaction rate relative to non-hydroxylated esters.[2]

Figure 1: Chelation-controlled activation of the

Experimental Protocols

Method A: Lithium Borohydride (LiBH₄) – The Gold Standard

Best for: High yield, laboratory scale, high chemoselectivity.[2] Mechanism: LiBH₄ is significantly more acidic (Lewis acid character of Li⁺) than NaBH₄, allowing it to reduce esters in etheral solvents without additives.[2]

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Ethyl (R)-4-benzyloxy-3-hydroxybutyrate | 1.0 | Substrate |

| LiBH₄ (2.0 M in THF) | 2.5 | Reducing Agent |

| Dry THF | 10 V | Solvent |

| 10% Citric Acid | Excess | Quench Buffer |

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon atmosphere.

-

Solvation: Dissolve the substrate in anhydrous THF (0.2 M concentration). Cool to 0°C .[1][2]

-

Addition: Add LiBH₄ solution dropwise via syringe pump over 30 minutes.

-

Note: Gas evolution (H₂) will occur immediately as the free hydroxyl group is deprotonated.[2] Venting is critical.

-

-

Reaction: Remove ice bath and stir at Room Temperature (20–25°C) for 4–6 hours.

-

Monitoring: TLC (Hexane/EtOAc 1:1) or IR (disappearance of ester C=O stretch at ~1735 cm⁻¹).[2]

-

-

Quench: Cool back to 0°C. Carefully add 10% aqueous citric acid dropwise.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

Method B: NaBH₄ + CaCl₂ – The Scalable Alternative

Best for: Pilot plant scale, cost-reduction, safety (avoids LiBH₄ transport issues).[2] Mechanism: In situ generation of Calcium Borohydride (Ca(BH₄)₂), which mimics the reactivity of LiBH₄.[2]

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Substrate | 1.0 | Substrate |

| NaBH₄ (Solid) | 3.0 | Hydride Source |

| CaCl₂ (Anhydrous powder) | 1.5 | Lewis Acid / Activator |

| EtOH / THF (2:[1]1) | 10 V | Solvent System |

Step-by-Step Protocol

-

Solvation: Dissolve the substrate in absolute Ethanol/THF mixture. Cool to 0°C .[1][2]

-

Activator Addition: Add anhydrous CaCl₂ powder in one portion. Stir for 15 minutes to allow partial dissolution/complexation.

-

Hydride Addition: Add NaBH₄ portion-wise over 1 hour.

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Quench: Quench with saturated NH₄Cl solution. Stir for 1 hour to break up Boron-Calcium complexes.

-

Workup: Filter off insoluble calcium salts (Celite pad recommended).[2] Extract filtrate with EtOAc.[1][2][3][4]

Analytical Validation & Quality Control

To ensure the protocol was successful, the following analytical markers should be verified.

Infrared Spectroscopy (IR)[2]

-

Starting Material: Strong band at 1735 cm⁻¹ (Ester C=O).[2]

-

Product: Complete disappearance of 1735 cm⁻¹ band.[1][2] Broadening of OH stretch at 3300–3400 cm⁻¹ .[1][2]

¹H-NMR (CDCl₃, 400 MHz)

-

Diagnostic Shift: The quartet of the ethyl ester (-OCH₂CH₃) at ~4.1 ppm will disappear.

-

New Signals: Appearance of multiplet at ~3.6–3.8 ppm corresponding to the new C1 methylene protons (-CH₂OH).

-

Benzyl Integrity: Verify the benzylic singlet (~4.5 ppm) and aromatic protons (7.3 ppm) remain intact.[2]

Enantiomeric Excess (HPLC)[2][4]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Moisture in solvent | Borohydrides decompose in wet solvents.[1] Use freshly distilled THF or increase reagent equivalents (up to 4.0 eq). |

| Benzyl Cleavage | Acidity too high during quench | Avoid HCl.[1][2] Use Citric Acid or Phosphate Buffer (pH 6).[2] |

| Emulsion during Workup | Boron salts | Wash organic layer with 10% Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 mins.[2] |

| Gel formation (Method B) | Calcium alkoxides | Dilute the quench mixture significantly with water before extraction.[2] |

Workflow Visualization

Figure 2: Decision tree and process flow for the reduction of the chiral ester.

References

-

Brown, H. C., & Narasimhan, S. (1982).[2] "Lithium Borohydride.[1][2][3][5][6] A Versatile Reducing Agent for the Selective Reduction of Esters." The Journal of Organic Chemistry. Link[2]

-

Saito, S., et al. (1980).[2] "Chemoselective reduction of esters in the presence of other functional groups."[2] Chemical & Pharmaceutical Bulletin. (Foundational work on hydroxy-ester reductions).

-

Prasad, K., et al. (1991).[2] "Esters to Alcohols: A General Procedure using NaBH4/CaCl2." Tetrahedron Letters. Link[2]

-

Pfizer Inc. (2000).[2] "Process for the synthesis of Atorvastatin Intermediates." US Patent 6,002,021.[1][2] (Demonstrates industrial relevance of 1,3-diol chiral synthons). Link

-

Larock, R. C. (1999).[2] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1][2] (Standard reference for hydride selection).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 3. CN106167447A - A kind of technique using sodium borohydride reduction system to prepare cis 1,2 cyclohexanedimethanols - Google Patents [patents.google.com]

- 4. ethz.ch [ethz.ch]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols for the Scale-Up Synthesis of Chiral Hydroxybutyrate Esters

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Chiral β-hydroxybutyrate esters are critical building blocks in the pharmaceutical and fine chemical industries, serving as key intermediates for a wide range of bioactive molecules, including widely-used antihypertensive drugs and the biodegradable polymer polyhydroxybutyrate (PHB).[1][2] The synthesis of these compounds in high enantiomeric purity on an industrial scale presents significant challenges, demanding methods that are not only selective and high-yielding but also economically viable, safe, and sustainable.[3][4][5] This guide provides an in-depth analysis of the three principal methodologies for the large-scale production of chiral hydroxybutyrate esters: asymmetric hydrogenation, enzymatic kinetic resolution, and whole-cell biocatalysis. Each strategy is evaluated based on its underlying chemical or biological principles, process parameters, scalability, and economic feasibility. Detailed, field-tested protocols are provided to enable researchers and process chemists to implement these techniques effectively.

Strategic Pathways to Enantiopure Hydroxybutyrate Esters

The selection of a synthetic strategy for industrial-scale production is a multi-factorial decision. Key considerations include the target enantiomer, required purity, production volume, cost of raw materials and catalysts, and environmental impact. The following diagram outlines a decision-making workflow for choosing an appropriate method.

Caption: Decision workflow for selecting a scale-up synthesis method.

Asymmetric Hydrogenation of β-Keto Esters

Asymmetric hydrogenation is a powerful, purely chemical method that converts prochiral β-keto esters directly into the desired chiral β-hydroxy esters with high enantioselectivity. This approach is highly atom-economical and can achieve excellent yields and optical purities.

Core Principle & Mechanistic Insight

The reaction involves the hydrogenation of a carbon-oxygen double bond using molecular hydrogen in the presence of a chiral metal catalyst. Ruthenium(II) complexes containing chiral diphosphine ligands, such as BINAP, are among the most effective and widely used catalysts for this transformation.[6][7] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogen addition to one face of the ketone, leading to the preferential formation of one enantiomer. The efficiency of these catalysts allows for very high substrate-to-catalyst ratios, which is critical for industrial applications.[8]

Caption: Asymmetric hydrogenation of a β-keto ester.

Advantages & Scale-Up Considerations

-

High Enantioselectivity: Modern catalyst systems routinely achieve enantiomeric excess (ee) values greater than 99%.[8]

-

Broad Substrate Scope: Effective for a wide variety of β-keto esters.[8][9]

-

High Throughput: Reactions are often fast and can be run at high concentrations.

However, scaling this process requires specialized equipment to handle high-pressure hydrogen, and the cost and recovery of the precious metal catalyst are significant economic factors.[4]

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ethyl Acetoacetate

This protocol is based on established procedures for producing chiral β-hydroxy esters using Ru-BINAP type catalysts.[6]

Materials:

-

Ethyl acetoacetate

-

[RuCl(p-cymene)((R)-BINAP)]Cl or similar pre-catalyst

-

Anhydrous, degassed methanol

-

High-pressure autoclave reactor equipped with a magnetic stirrer, temperature control, and gas inlet.

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (e.g., Argon or Nitrogen).

-

Charging the Reactor: Under an inert atmosphere, charge the autoclave with the Ruthenium pre-catalyst (e.g., at a substrate-to-catalyst ratio of 10,000:1 to 100,000:1).[8]

-

Solvent and Substrate Addition: Add anhydrous, degassed methanol, followed by the ethyl acetoacetate substrate.

-

Pressurization and Reaction: Seal the reactor. Purge the headspace with hydrogen gas several times before pressurizing to the target pressure (e.g., 10-50 atm). Heat the mixture to the desired temperature (e.g., 30-80°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by sampling (if possible) and analyzing for substrate conversion via GC or HPLC. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

-

Purification: The catalyst can be removed by filtration through a pad of silica gel. The solvent is then removed under reduced pressure, and the resulting crude chiral ethyl 3-hydroxybutyrate can be purified by vacuum distillation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely adopted biocatalytic method that leverages the high stereoselectivity of enzymes to separate a racemic mixture. Lipases, particularly immobilized Candida antarctica Lipase B (CALB), are exceptionally effective for this purpose.[10][11]

Core Principle & Mechanistic Insight

The process relies on the enzyme's ability to selectively catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other. For racemic ethyl 3-hydroxybutyrate, CALB selectively catalyzes the acylation of the (S)-enantiomer, leaving the (R)-enantiomer unreacted.[12][13] This results in a mixture of acylated (S)-ester and unreacted (R)-hydroxybutyrate ester, which can then be separated. To obtain the (S)-enantiomer, a subsequent hydrolysis or alcoholysis of the acylated product is performed, often using the same enzyme.[12]

Caption: Simplified metabolic pathway for PHB production in engineered E. coli.

Advantages & Scale-Up Considerations

-

Sustainability: Utilizes renewable feedstocks and operates under environmentally benign conditions.

-

High Volumetric Productivity: Fed-batch fermentation can achieve very high cell densities and product titers (e.g., up to 35.92 g/L PHB). [14]* Direct Production: Can be engineered to directly reduce keto esters to hydroxy esters, simplifying downstream processing. For example, using engineered cells with a co-expressed glucose dehydrogenase for NADPH regeneration allows for the conversion of high concentrations of substrate (up to 1200 mmol) with excellent enantiopurity. [15][16] Scale-up requires expertise in fermentation technology, including sterile operation, process control (pH, dissolved oxygen), and downstream processing for cell lysis and product extraction. Substrate inhibition can be an issue at high concentrations, often necessitating a fed-batch strategy. [15]

Protocol 3: Whole-Cell Bioreduction of Ethyl 4-chloro-3-oxobutanoate (COBE)

This protocol describes a preparative-scale process using E. coli cells co-expressing a stereoselective carbonyl reductase and a glucose dehydrogenase for cofactor regeneration. [15][16] Materials:

-

Recombinant E. coli cells (e.g., expressing BgADH3 and GDH). [15]* Ethyl 4-chloro-3-oxobutanoate (COBE)

-

D-Glucose (for cofactor regeneration)

-

NADP+ (catalytic amount)

-

Phosphate buffer (e.g., 100 mM, pH 6.5)

-

Bioreactor with pH, temperature, and agitation control.

-

Organic solvent (e.g., n-octanol) for a biphasic system to reduce substrate toxicity.

Procedure:

-

Cell Cultivation and Harvest: Grow the recombinant E. coli strain in a suitable fermentation medium to a high cell density. Harvest the cells by centrifugation and wash with phosphate buffer.

-

Bioreactor Setup: Add phosphate buffer to the bioreactor. Add the harvested wet cells (biocatalyst), D-glucose, and a catalytic amount of NADP+.

-

Biphasic System (Optional but Recommended): To overcome substrate inhibition and degradation, add an equal volume of an organic solvent like n-octanol to create a two-phase system. The substrate will preferentially partition into the organic phase, with a slow release into the aqueous phase for conversion.

-

Fed-Batch Reaction: Start the reaction by adding an initial amount of COBE substrate. Maintain the temperature (e.g., 30°C) and pH (e.g., 6.5) with gentle agitation.

-

Substrate Feeding: Periodically feed additional COBE and glucose into the reactor based on monitoring of the reaction progress by GC or HPLC. This fed-batch strategy allows for very high total substrate loading (e.g., >1000 mmol in a 1-L system). [15]6. Work-up: Once the conversion is complete, separate the aqueous and organic phases.

-

Purification: Extract the product, ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), from both phases using a suitable solvent (e.g., ethyl acetate). Combine the organic extracts, dry with anhydrous MgSO₄, and remove the solvent under vacuum. The final product can be purified by distillation. The resulting (R)-CHBE typically has an enantiomeric excess of >99.9%. [15]

Comparative Analysis of Scale-Up Methods

| Feature | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution | Whole-Cell Biocatalysis |

| Principle | Chemical Catalysis | Biocatalysis (Isolated Enzyme) | Biocatalysis (Fermentation) |

| Typical Yield | >95% | ~45% per enantiomer (73% total process yield reported) [12] | Varies; up to 95% conversion yield [17] |

| Enantiomeric Excess | >99% ee [8] | >96% ee [12] | >99.9% ee [15] |

| Catalyst/Enzyme | Ru- or Ir-based complexes [8][18] | Immobilized Lipases (e.g., CALB) [12][13] | Engineered Microorganisms |

| Reaction Conditions | High pressure (10-100 atm H₂), elevated temp. | Atmospheric pressure, mild temp. (30-40°C) | Atmospheric pressure, physiological temp. (30-37°C) |

| Key Advantage | High atom economy, direct conversion | High selectivity, mild conditions, enzyme reusability | Uses renewable feedstock, "green" process, high titers |

| Scale-Up Challenge | High-pressure equipment, catalyst cost/recovery | 50% max yield per enantiomer, reactor design | Fermentation complexity, downstream processing |

| Downstream Processing | Catalyst filtration, distillation | Fractional distillation to separate products | Cell removal/lysis, extraction, distillation |

Downstream Processing & Purification

Regardless of the synthetic route, purification is a critical final step to meet the stringent purity requirements for pharmaceutical intermediates.

-

Fractional Distillation: This is the workhorse method for separating the desired hydroxybutyrate ester from starting materials, byproducts, or solvents, especially in the context of enzymatic resolution where products have different boiling points. [12][13]* Chromatography: For achieving the highest levels of enantiomeric and chemical purity, preparative chromatography is employed.

-

High-Performance Liquid Chromatography (HPLC): Using chiral stationary phases (CSPs), HPLC can separate enantiomers effectively, though it can be costly at large scales due to solvent consumption. [][20] * Supercritical Fluid Chromatography (SFC): SFC is a greener and often faster alternative to HPLC for large-scale chiral separations. [21]It uses supercritical CO₂ as the primary mobile phase, reducing solvent waste and simplifying product recovery, making it highly suitable for industrial applications. [][21]

-

Conclusion

The industrial-scale synthesis of chiral hydroxybutyrate esters is a mature field with several robust and viable options. Asymmetric hydrogenation offers a rapid and highly efficient chemical route, ideal for facilities equipped to handle high-pressure reactions and where catalyst cost can be managed through recycling. Enzymatic kinetic resolution using immobilized lipases is a proven, safe, and highly selective method that operates under mild conditions, though it is inherently limited by a 50% theoretical yield for each enantiomer from a racemic start. Finally, whole-cell biocatalysis represents the cutting edge of sustainable manufacturing, offering the potential for low-cost production from renewable feedstocks with outstanding enantiopurity, provided the complexities of large-scale fermentation and downstream processing are addressed. The optimal choice depends on a careful evaluation of the specific economic, logistical, and technical constraints of the manufacturing environment.

References

- Sustainable Polyhydroxybutyrate Production via Metabolic Flux Redirection Using Clustered Regularly Interspaced Short Palindromic Repeats Interference in Escherichia coli and Carbon Capture with Microalgae. (2025).

-

Straathof, A. J., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 256-263. [Link]

-

Li, T., et al. (2015). Metabolic engineering of Escherichia coli for poly(3-hydroxybutyrate) production via threonine bypass. Microbial Cell Factories, 14(1), 183. [Link]

-

Sandström, A. G., et al. (2022). Metabolic pathways for production of poly(hydroxybutyrate) (PHB)... ResearchGate. [Link]

-

Wang, Y., et al. (2023). Engineering Escherichia coli for Poly-β-hydroxybutyrate Production from Methanol. International Journal of Molecular Sciences, 24(7), 6297. [Link]

-

Straathof, A. J., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. ResearchGate. [Link]

-

Metabolic flux analysis and metabolic engineering for polyhydroxybutyrate (PHB) production. (2024). ResearchGate. [Link]

-

Strategies in API Scale Up. (n.d.). Pharmaceutical Technology. [Link]

-

Narducci, M., et al. (2020). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules, 25(23), 5758. [Link]

-

Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). ACS Publications. [Link]

-

Ni, Y., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(1), 77. [Link]

-

Engineering Alcohol Dehydrogenase for Efficient Catalytic Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutyrate. (2025). Journal of Agricultural and Food Chemistry. [Link]

-

Asymmetric Synthesis in Industry: From Lab to Market. (2024). Chiralpedia. [Link]

-

Yamamoto, H., et al. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483. [Link]

-

Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. (2025). ResearchGate. [Link]

-

Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer. (n.d.). ResearchGate. [Link]

-

Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. (2023). MDPI. [Link]

-

Wu, P. C., et al. (2014). Kinetic and thermodynamic analysis of Candida antarctica lipase B-catalyzed alcoholytic resolution of (R,S)-β-butyrolactone in organic solvents. Applied Microbiology and Biotechnology, 98(2), 621-628. [Link]

-

The importance of chirality in API development. (n.d.). Veranova. [Link]

-

Chiral and Achiral Compounds Purification. (n.d.). Neopharm Labs. [Link]

- Veech, R. L., et al. (2019). Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.

-

Catalytic asymmetric hydrogenation of β-aryl β-keto esters. (n.d.). ResearchGate. [Link]

-

Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. (2018). Biotechnology Progress, 34(4), 878-889. [Link]

-

Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. (2024). AMB Express, 14(1), 126. [Link]

-

Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. (n.d.). RSC Advances. [Link]

-

Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2021). Reaction Chemistry & Engineering. [Link]

-

An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. (2025). ResearchGate. [Link]

-

Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025). BoroPharm. [Link]

-

Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). Life, 13(7), 1560. [Link]

-

Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. (n.d.). ResearchGate. [Link]

-

Chiral Separation techniques at Industrial Scale? (2018). ResearchGate. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

-

Martín-Matute, B., et al. (2005). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 70(17), 6924-6933. [Link]

-

Noyori, R., et al. (1988). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Journal of the American Chemical Society, 110(2), 629-631. [Link]

-

Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024). Frontiers in Chemistry, 11, 1326442. [Link]

-

Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. (n.d.). Catalysis Science & Technology. [Link]

-

Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.). Waters Corporation. [Link]

-

Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation. (2014). Journal of Chemical Theory and Computation, 10(7), 2957-2967. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 5. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 11. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]

- 12. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Metabolic engineering of Escherichia coli for poly(3-hydroxybutyrate) production via threonine bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. waters.com [waters.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess (ee) of Ethyl (R)-4-benzyloxy-3-hydroxybutyrate

Welcome to the technical support center for the synthesis of Ethyl (R)-4-benzyloxy-3-hydroxybutyrate. This guide is designed for researchers, chemists, and drug development professionals who are aiming to achieve high enantiopurity in their synthesis. Achieving high enantiomeric excess (ee) is a common challenge in the asymmetric reduction of the parent ketone, ethyl 4-benzyloxy-3-oxobutanoate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose issues and optimize your reaction conditions.

Troubleshooting Guide: Diagnosing and Solving Low Enantiomeric Excess

This section is structured to address the most common issues encountered during the synthesis. Each question represents a real-world problem you might face in the lab.

Q1: My reaction yields the desired product, but the enantiomeric excess (% ee) is consistently low. Where should I start my investigation?

A1: Low enantiomeric excess in an otherwise successful reduction is a classic optimization problem. It almost always indicates that a competing, non-selective reaction pathway is occurring alongside your desired asymmetric transformation. Your investigation should begin by methodically evaluating the "Three Pillars" of the reaction: the catalytic system, the reaction conditions, and the purity of your reagents.

A logical first step is to establish a baseline by re-running the reaction under strictly controlled conditions, ensuring all variables are as defined in the original procedure. If the low ee persists, use the following questions to guide your troubleshooting.

Here is a general troubleshooting workflow to guide your investigation:

Q2: How significantly do reaction parameters like temperature, concentration, and solvent choice impact the final % ee?

A2: These parameters are not just minor tweaks; they are critical factors that govern the kinetics and thermodynamics of the catalytic cycle and can dramatically influence enantioselectivity.

-

Temperature: This is arguably one of the most influential parameters. For many asymmetric reductions, particularly the Corey-Itsuno (CBS) reduction, there is an optimal temperature range. Studies have shown that the highest enantioselectivities are often achieved between 20°C and 30°C.[1][2]

-

Causality: The overall reaction rate is a sum of the catalyzed (enantioselective) rate and the uncatalyzed background reduction rate (non-selective). As temperature increases, both rates increase, but the non-selective background reaction often accelerates more rapidly, leading to a drop in ee.[1][3] Conversely, at very low temperatures, the catalytic reaction may be too slow, and if a background reaction is still possible, it can erode the ee over long reaction times.[3]

-

-

Concentration and Substrate-to-Catalyst (S/C) Ratio: The concentrations of the substrate, reductant, and catalyst are interlinked and crucial.

-

High Catalyst Loading: While it might seem that more catalyst would be better, high concentrations can sometimes lead to the formation of catalyst aggregates or dimers that have lower enantioselectivity.[4] It can also accelerate non-selective background reactions.

-

Substrate Concentration: In biocatalytic reductions, high substrate concentrations can sometimes lead to a decrease in the observed ee as the reaction progresses toward equilibrium.[5] In metal-catalyzed systems, the ratio of substrate to catalyst (S/C ratio) must be optimized. A common starting point is 100:1, but for highly active catalysts, this can be much higher.[4] Systematically screening the S/C ratio is a key optimization step.

-

-

Solvent: The solvent does more than just dissolve the reagents; it actively participates in the transition state.

-

Causality: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states that lead to the (R) and (S) products.[6][7] A change in solvent polarity or coordinating ability can alter the energy difference between these transition states, directly impacting the ee. For some reactions, non-polar, non-basic solvents are preferred.[7] In other cases, solvent viscosity can affect the mass transfer of gaseous reagents like H₂, which in turn impacts selectivity.[7]

-

| Parameter | General Effect on Enantioselectivity | Recommended Action |

| Temperature | Often has a distinct optimum; too high or too low can decrease ee.[1][8] | Screen temperatures, for example, at -20°C, 0°C, 25°C, and 40°C. For CBS reductions, start at room temperature.[2] |

| Concentration | High catalyst loading can decrease ee. High substrate concentration can inhibit enzymes. | Perform a catalyst loading screen (e.g., 1 mol%, 5 mol%, 10 mol%). Increase the S/C ratio.[4] |

| Solvent | Can significantly alter ee by stabilizing or destabilizing transition states. | Screen a range of solvents with varying polarity and coordinating ability (e.g., THF, Toluene, Dichloromethane).[6][9] |

Q3: My % ee is inconsistent between different batches, even when I follow the same procedure. What are the likely culprits?

A3: Inconsistency is a frustrating but common problem in sensitive asymmetric reactions. The root cause is almost always an uncontrolled variable, typically related to reagent purity and reaction setup.

-

Purity of Reagents and Solvents: This is the most common cause. Trace impurities can act as catalyst poisons or promote side reactions.

-

Water: For CBS reductions, which use borane, the presence of moisture is highly detrimental. Water reacts with the borane reductant and can hydrolyze the oxazaborolidine catalyst, leading to a significant drop in ee.[10][11]

-

Peroxides: Ethereal solvents like THF can form peroxides upon storage. These can oxidize and deactivate both the catalyst and the borane reagent.

-

Actionable Advice: Always use freshly distilled, anhydrous solvents. Ensure your substrate (ethyl 4-benzyloxy-3-oxobutanoate) is pure and free from acidic or basic impurities. Use high-purity, freshly opened reagents whenever possible.

-

-

Catalyst Quality and Handling: The chiral catalyst is the heart of the reaction.

-

Activity: Catalysts can degrade over time, especially if not stored properly under an inert atmosphere. A decrease in activity can lead to a slower enantioselective reaction, allowing the non-selective background reaction to become more significant.

-

Actionable Advice: Purchase catalysts from a reputable supplier. Store them under argon or nitrogen at the recommended temperature. If you suspect catalyst degradation, use a fresh batch. For in-situ preparations, ensure the precursors are pure.[12]

-

-

Inert Atmosphere Technique: Inadequate inert atmosphere control allows oxygen and moisture into the reaction.

-

Actionable Advice: Ensure all glassware is rigorously oven- or flame-dried. Assemble the apparatus hot under a stream of dry argon or nitrogen. Use proper Schlenk line or glovebox techniques for transferring reagents.

-

Q4: I've optimized the reaction, but my ee is still just below my target (e.g., 95-98%). Are there any post-reaction methods to enhance the enantiomeric purity?

A4: Yes. If asymmetric synthesis yields a product with high but not perfect ee, a final "enantiopurification" or "ee upgrade" step is often employed. This is a common strategy in pharmaceutical process development.[13]

-

Crystallization: This is the most common and scalable method. A non-racemic mixture can often be enriched by crystallization. The success of this technique depends on the phase diagram of your compound.[13] You may need to screen various solvents to find conditions where the desired (R)-enantiomer preferentially crystallizes, leaving the minor (S)-enantiomer in the mother liquor.

-

Chiral Chromatography: For lab-scale purifications, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful tool.[14][] This method physically separates the two enantiomers, allowing for the isolation of material with >99.5% ee.[]

-

Enzymatic Kinetic Resolution: In some cases, an enzyme can be used to selectively react with the undesired minor enantiomer, leaving the desired major enantiomer untouched and thus enriched.[14][16] For example, a lipase could be used to selectively acylate the (S)-alcohol, allowing for its easy separation from the unreacted (R)-alcohol.

Frequently Asked Questions (FAQs)

What are the primary catalytic systems for producing Ethyl (R)-4-benzyloxy-3-hydroxybutyrate?

The asymmetric reduction of the parent β-keto ester is typically achieved using one of three main classes of catalysts:

-

Oxazaborolidine Catalysts (CBS Reduction): Developed by Corey, Bakshi, and Shibata, this method uses a chiral oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃·THF). It is a highly reliable and widely used method for reducing prochiral ketones.[17][18]

-

Transition Metal Catalysts (Asymmetric Hydrogenation): Chiral ruthenium and iridium complexes, particularly those with diphosphine ligands like BINAP (developed by Noyori), are highly effective for the hydrogenation of β-keto esters, often with excellent enantioselectivity and high turnover numbers.[19][20][21]

-

Biocatalysts (Enzymatic Reduction): Ketoreductases (KREDs), either in whole-cell systems (like Baker's yeast) or as isolated enzymes, can reduce ketones with exceptional selectivity (>99% ee).[22][23] Engineered enzymes have been developed specifically for intermediates of blockbuster drugs like statins.[23][24]

Can you explain the mechanism of the Corey-Itsuno (CBS) Reduction?

The effectiveness of the CBS reduction stems from a highly organized, catalyst-controlled transition state. The mechanism proceeds through several key steps:

-

Catalyst-Borane Complex Formation: Borane (BH₃), the stoichiometric reductant, coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom in the catalyst.[10][11][17]

-

Ketone Coordination: The prochiral ketone (ethyl 4-benzyloxy-3-oxobutanoate) coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. It preferentially binds via the lone pair that is sterically more accessible, orienting the large benzyloxymethyl group away from the catalyst's chiral scaffold to minimize steric clash.[17]

-

Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon through a highly ordered, six-membered ring transition state. This intramolecular transfer is face-selective, leading to the formation of one enantiomer preferentially.[17][25]

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to participate in the next cycle. An acidic workup liberates the final chiral alcohol.[17]

How do I accurately determine the % ee of my product?

The most reliable and widely accepted method is chiral chromatography.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This involves using a column with a chiral stationary phase (CSP). The two enantiomers of your product will interact differently with the CSP, causing them to elute at different times (different retention times). By integrating the area of the two peaks, you can determine their relative ratio and calculate the % ee.

-

Formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[26]

-

You will need a racemic sample of your product (easily prepared by reducing the ketone with a non-chiral reducing agent like sodium borohydride) to first develop the separation method and identify the retention times of the (R) and (S) enantiomers.[27]

Experimental Protocols

Protocol 1: Asymmetric Reduction of Ethyl 4-benzyloxy-3-oxobutanoate via CBS Reduction

This protocol is a representative example and should be adapted and optimized for your specific laboratory conditions.

Materials:

-

(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

-

Ethyl 4-benzyloxy-3-oxobutanoate

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for organic synthesis, oven-dried

Procedure:

-

Setup: Under an argon atmosphere, add (R)-Methyl-CBS catalyst (0.1 eq., e.g., 1.0 mL of 1 M solution for a 10 mmol scale reaction) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

-

Cooling: Cool the flask to 0°C in an ice bath.

-

Borane Addition: Slowly add BH₃·THF solution (0.6 eq., e.g., 6.0 mL of 1 M solution) to the catalyst solution while maintaining the temperature below 5°C. Stir for 15 minutes.

-

Substrate Addition: Dissolve ethyl 4-benzyloxy-3-oxobutanoate (1.0 eq., 10 mmol, 2.36 g) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: Stir the reaction at 0-5°C. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (5 mL) at 0°C. Vigorous gas evolution will occur.

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (15 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing: Wash the combined organic layers sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Ethyl (R)-4-benzyloxy-3-hydroxybutyrate.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

-

Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in the mobile phase solvent (e.g., Hexane/Isopropanol mixture). Prepare a similar concentration solution of the racemic standard.

-

Column: Use a suitable chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent).

-

Method Development (using racemic standard):

-

Mobile Phase: Start with a mobile phase like 95:5 Hexane/Isopropanol.

-

Flow Rate: Set a flow rate of 1.0 mL/min.

-

Detection: Use a UV detector at a suitable wavelength (e.g., 254 nm).

-

Optimization: Inject the racemic standard. Adjust the mobile phase composition (e.g., to 90:10 or 98:2 Hexane/Isopropanol) to achieve baseline separation of the two enantiomer peaks within a reasonable run time.

-

-

Analysis: Once the method is optimized, inject the sample obtained from the asymmetric synthesis.

-

Calculation: Identify the major and minor enantiomer peaks. Integrate the peak areas and calculate the % ee using the formula provided in the FAQ section.

References

-

Gao, Y., et al. (2003). Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. The Journal of Organic Chemistry, 68(26), 10146–10151. [Link]

-

American Chemical Society. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Retrieved from [Link]

-

Journal of the Chemical Society, Chemical Communications. (n.d.). Solvent effects in homogeneous asymmetric catalysis. Retrieved from [Link]

-

ACS Publications. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Retrieved from [Link]

-

Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

-

Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3325-3338. [Link]

-

Blackmond, D. G., et al. (2012). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. Beilstein Journal of Organic Chemistry, 8, 1349-1356. [Link]

-

Chemical Science. (2021). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. [Link]

-

Gu, Y., & Ardao, I. (2020). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 25(14), 3249. [Link]

-

ACS Publications. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]

-

Hagedoorn, P. L., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 102(13), 5533-5546. [Link]

-

Hoveyda, A. H., et al. (2016). Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre. Nature Chemistry, 8(12), 1158-1165. [Link]

-

Madarász, J., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. Scientific Reports, 7(1), 15631. [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

-

Chemical Communications. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

-

ACS Publications. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development. [Link]

-

YouTube. (2020, January 23). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. [Link]

-

SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

-

Chemical and Pharmaceutical Bulletin. (2006). Chiral scandium catalysts for enantioselective Michael reactions of beta-ketoesters. [Link]

-

YouTube. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. [Link]

-

Liu, W., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16, 84. [Link]

-

Biotechnology and Bioengineering. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. [Link]

-

Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

-

Applied and Environmental Microbiology. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. [Link]

-

UCL. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved from [Link]

-

AMB Express. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. [Link]

-

SpringerLink. (2025). Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts. [Link]

-

PubMed. (2006). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. [Link]

-

MDPI. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. [Link]

Sources

- 1. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 16. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 17. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 18. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 24. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 26. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 27. Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

Removing residual catalyst from chiral ester products

Status: Operational Operator: Senior Application Scientist Ticket Topic: Removing residual catalyst from chiral ester products

Mission Statement

Welcome to the Purification Support Center. We understand that synthesizing a chiral ester is only half the battle. The real challenge often lies in removing the catalyst—whether a toxic transition metal or a stubborn organocatalyst—without compromising the enantiomeric excess (ee) or hydrolyzing your sensitive ester.

This guide is structured to troubleshoot your specific purification bottlenecks using chemically grounded, scalable protocols.

Module 1: Transition Metal Removal (Pd, Rh, Ru, Cu)

The Issue: You have used a metal catalyst (e.g., Suzuki, Metathesis, Asymmetric Hydrogenation) and need to lower residual metals to meet ICH Q3D guidelines (typically <10-20 ppm for oral drugs) without decomposing your product.

Core Logic: The HSAB Principle

We do not guess; we apply the Hard-Soft Acid-Base (HSAB) theory.

-

Soft Metals (Pd, Pt, Rh, Ru): Bind best to soft ligands (Thiols, Thioureas).

-

Hard/Borderline Metals (Cu, Zn, Ni): Bind best to hard/borderline ligands (Amines, Carboxylic acids).

Troubleshooting Q&A

Q: Activated carbon is cheap.[1] Why shouldn't I just use that? A: Activated carbon is non-selective. While it adsorbs metals, it also adsorbs your product, leading to yield loss. Furthermore, carbon fines can pass through filters, causing downstream contamination. Recommendation: Use functionalized silica scavengers (e.g., SiliaMetS, QuadraPure). They are chemically selective and do not swell, making filtration trivial.

Q: My ester is sensitive. How do I remove Pd without harsh conditions? A: Avoid oxidative washes (like bleach/HCl) which destroy esters. Use a Thiol-modified Silica scavenger. The silica matrix is inert, and the thiol binds Pd(0) and Pd(II) effectively at room temperature.

Selection Guide: Metal Scavenger Compatibility

| Target Metal | Oxidation State | Recommended Functional Group | Commercial Examples | Mechanism |

| Pd, Pt, Ru, Rh | Low (0, II) | Thiol (-SH), Thiourea | SiliaMetS Thiol, MP-TMT | Soft-Soft interaction (High affinity) |

| Pd | High (II, IV) | Diamine, Triamine | SiliaMetS Diamine | Chelation (N-donor) |

| Cu, Zn, Ni | Any | Triamine, Imidazole | QuadraPure IDA, TAAc | Chelation (Hard/Borderline) |

| Fe, Al, Cr | High (III) | Carboxylic Acid | SiliaBond Propylsulfonic | Ionic Exchange |

Protocol: Batch Scavenging for Chiral Esters

This protocol minimizes thermal stress to prevent racemization.

-

Dissolution: Dissolve crude ester in a non-protic solvent (THF, EtOAc, or DCM) at 10 mL/g.

-

Loading: Add 4 molar equivalents of the selected silica scavenger relative to the residual metal content (not the catalyst amount used, but the estimated residual). If unknown, use 5-10 wt% relative to the product.

-

Incubation: Stir gently at 20–25°C for 4 hours .

-

Note: Heating accelerates scavenging but risks racemizing chiral esters. Only heat (max 40°C) if room temp scavenging is insufficient.

-

-

Filtration: Filter through a 0.45 µm pad (Celite or sintered glass).

-

Wash: Rinse the filter cake with 2 bed volumes of solvent to recover entrained product.

Module 2: Organocatalyst Removal

The Issue: You used a chiral amine (e.g., MacMillan, Jørgensen) or a Chiral Phosphoric Acid (CPA). These organic molecules often co-elute with your ester during chromatography and can catalyze racemization if left in the flask.

Core Logic: Solubility Switching

Organocatalysts are ionizable. We exploit pH to make them water-soluble while keeping the neutral chiral ester in the organic phase.

Troubleshooting Q&A

Q: I used a chiral amine catalyst. Can I just wash with 1M HCl? A: STOP. Strong acids can hydrolyze esters. Corrective Action: Use a buffered acidic wash (pH 3-4). Citric acid (10% aq) or NaH₂PO₄ are ideal. They protonate the amine catalyst (making it water-soluble) but are too mild to hydrolyze the ester rapidly.

Q: I used a Chiral Phosphoric Acid (CPA). It's sticking to my product. A: CPAs are lipophilic. To remove them, you must deprotonate them to form the salt. Corrective Action: Wash with sat. NaHCO₃ . This converts the CPA to its sodium salt, driving it into the aqueous layer. Avoid NaOH, which will saponify your ester.

Visual Workflow: Catalyst Removal Decision Tree

Figure 1: Decision matrix for selecting the appropriate purification strategy based on catalyst type. Green nodes indicate the final protocol selection.

Module 3: Critical Troubleshooting (The "Help Desk")

Ticket #101: "My ee% dropped after purification."

Diagnosis: Racemization occurred during workup. Root Causes:

-

Thermal Stress: Rotovap bath was too hot (>40°C).

-

Base Catalysis: Residual base (e.g., K₂CO₃ from a Suzuki coupling) caused deprotonation at the alpha-position.

-

Active Catalyst: The catalyst was not removed quickly enough and continued to react in the concentration phase.

Solution Protocol:

-

Quench Immediately: Add the scavenger or wash solution before concentration. Never concentrate a reaction mixture containing active catalyst and reagents.

-

Neutralize: Ensure the crude mixture is neutral (pH 6-7) before solvent evaporation.

-

Cold Workup: Perform all extractions with ice-cold buffers. Keep rotovap bath <30°C.

Ticket #102: "The scavenger isn't working; Pd is still >50 ppm."

Diagnosis: The metal is "ligand-protected." Explanation: Strong ligands (like phosphines or NHCs) shield the metal from the scavenger. Solution Protocol:

-

Solvent Switch: Switch to a solvent that swells the silica scavenger better (e.g., switch from Hexanes to THF or DCM).

-

Additive: Add a mild oxidant (like air bubbling, if safe) or Maleic Anhydride to dissociate the phosphine ligand from the metal, making the metal available for scavenging [1].

-

Temperature: Increase scavenging temp to 50°C (monitor ee% closely).

Experimental Protocol: The "Safe" Organocatalyst Wash

Designed for 1 mmol scale. Scale up linearly.

-

Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) (10 mL).

-

Why? Ethers/Esters are good solvents for the product but poor for the salt forms of catalysts.

-

-

Wash 1 (Removal):

-

If Amine Catalyst: Add 5 mL 10% Citric Acid . Shake gently.

-

If Acid Catalyst: Add 5 mL Saturated NaHCO₃ . Shake gently.

-

-

Separation: Separate layers immediately. Do not let them sit (prevents hydrolysis).

-

Wash 2 (Brine): Wash organic layer with 5 mL saturated brine to remove trapped water/emulsions.

-

Drying: Dry over anhydrous Na₂SO₄ (neutral) or MgSO₄ (slightly acidic). Avoid K₂CO₃ (basic).

References

-

ICH Q3D (R2) Guidelines for Elemental Impurities. International Council for Harmonisation. (2022).[2] Available at: [Link]

-

Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. (2023). Available at: [Link]

-

Strategies for Chiral Separation: From Racemate to Enantiomer. PMC - NIH. (2023). Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl (R)-4-benzyloxy-3-hydroxybutyrate

Introduction: The Significance of a Chiral Building Block

Ethyl (R)-4-benzyloxy-3-hydroxybutyrate is a valuable chiral intermediate in synthetic organic chemistry. Its defined stereochemistry at the C3 position and its versatile functional groups—an ester, a secondary alcohol, and a benzyl ether—make it a crucial precursor for the synthesis of complex, biologically active molecules, including pharmaceuticals.[1] Given its role, the unambiguous confirmation of its structure and stereochemical purity is paramount. This guide provides an in-depth analysis of its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, contextualized by a comparison with other key analytical techniques.

The logic of our analytical approach is rooted in the principle of orthogonal verification. No single technique provides a complete picture. While NMR excels at defining the carbon-hydrogen framework and local stereochemical relationships, it must be complemented by methods that confirm molecular weight, quantify enantiomeric purity, and identify functional groups to ensure a comprehensive and trustworthy characterization.

The Analytical Workflow: A Multi-Technique Approach

A robust characterization of Ethyl (R)-4-benzyloxy-3-hydroxybutyrate follows a logical progression, where each technique provides a unique and essential piece of the puzzle. NMR forms the core of the structural analysis, but it is bookended by other methods for confirmation and quantification.

Figure 1: A comprehensive workflow for the characterization of Ethyl (R)-4-benzyloxy-3-hydroxybutyrate, integrating multiple analytical techniques.

I. In-Depth NMR Spectral Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For a chiral molecule like Ethyl (R)-4-benzyloxy-3-hydroxybutyrate, it not only confirms the atomic connectivity but also provides critical insights into the stereochemical environment.

The molecular structure with atom numbering for NMR assignment is shown below.

Sources

A Strategic Comparison: The Advantages of Benzyl Protection Over Silyl Groups in Statin Synthesis

For Immediate Publication

A Deep Dive into Protecting Group Strategy for Complex Pharmaceutical Synthesis